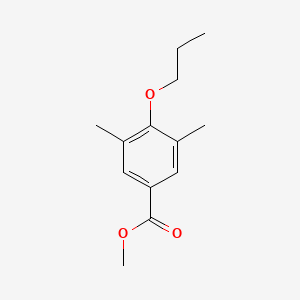
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% (3,4-DFTMSB) is a highly fluorinated aromatic compound with a wide range of applications in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a crystalline solid at room temperature and has a melting point of 54°C. 3,4-DFTMSB is widely used as a reagent and catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules.
Scientific Research Applications
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% has a wide range of applications in scientific research. It is commonly used as a reagent or catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules. It is also used as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is used in the synthesis of fluorinated polymers, which have a wide range of applications in the biomedical, electronics, and materials science fields.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is not fully understood. However, it is believed that the highly fluorinated nature of the compound enables it to form strong bonds with other molecules. This allows it to act as a reagent or catalyst in organic synthesis reactions, enabling the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% are not well understood. It is not known to be toxic or to have any adverse effects on human health. However, as with any chemical, it is important to handle 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% with caution and to follow safety protocols when handling the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments include its highly fluorinated nature, which enables it to form strong bonds with other molecules, and its low toxicity. The main limitation of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments is its relatively high cost.
Future Directions
The future of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is promising. As research into the compound continues, its potential applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and other specialty chemicals will become more apparent. Additionally, research into the biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will provide further insight into its potential uses. Finally, further research into the synthesis of fluorinated polymers using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will enable the development of new materials with a wide range of applications in the biomedical, electronics, and materials science fields.
Synthesis Methods
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% can be synthesized through a number of different methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride with 3,4-difluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% as the primary product and trifluoromethanesulfonic acid as a byproduct. Other methods of synthesis include the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl fluoride and the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl anhydride.
properties
IUPAC Name |
1,2-difluoro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBLOOTRNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)



![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)



![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

